molecular formula C16H17N3O4S B2995809 N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide CAS No. 1396793-81-9

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide

Cat. No.: B2995809
CAS No.: 1396793-81-9
M. Wt: 347.39
InChI Key: NIPGTBZXEYBTGN-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]imidazole is then functionalized with the appropriate sulfonamide group and the 4-methoxyphenoxy moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Reduction of the sulfonamide group to amines.

  • Substitution: Replacement of the sulfonamide group with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological activity of sulfonamides often includes antimicrobial properties. This compound may be studied for its potential use as an antimicrobial agent.

Medicine: Sulfonamides are known for their therapeutic applications, particularly in the treatment of bacterial infections. This compound could be investigated for its efficacy in treating various bacterial diseases.

Industry: In the industrial sector, sulfonamides are used in the production of dyes, pigments, and other chemical products. This compound may find applications in these areas due to its chemical properties.

Mechanism of Action

The mechanism by which N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide exerts its effects involves the interaction with specific molecular targets. The sulfonamide group can bind to bacterial enzymes, inhibiting their activity and thereby exerting antimicrobial effects. The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide

  • N-(1H-benzo[d]imidazol-2-yl)-2-(3,4-dimethoxyphenoxy)ethanesulfonamide

  • N-(1H-benzo[d]imidazol-2-yl)-2-(2-methoxyphenoxy)ethanesulfonamide

Uniqueness: N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide stands out due to its specific substitution pattern on the phenoxy group, which can influence its biological activity and chemical properties. This unique structure may offer advantages in terms of selectivity and efficacy compared to similar compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-22-12-6-8-13(9-7-12)23-10-11-24(20,21)19-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPGTBZXEYBTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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